molecular formula C14H17NO3 B2589924 N-[[1-(2-Methoxyphenyl)cyclopropyl]methyl]oxirane-2-carboxamide CAS No. 2411199-25-0

N-[[1-(2-Methoxyphenyl)cyclopropyl]methyl]oxirane-2-carboxamide

Cat. No.: B2589924
CAS No.: 2411199-25-0
M. Wt: 247.294
InChI Key: GMHOIEYGBZUWDH-UHFFFAOYSA-N
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Description

N-[[1-(2-Methoxyphenyl)cyclopropyl]methyl]oxirane-2-carboxamide: is a synthetic organic compound characterized by its unique structural features, including a cyclopropyl group, a methoxyphenyl group, and an oxirane ring. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[[1-(2-Methoxyphenyl)cyclopropyl]methyl]oxirane-2-carboxamide typically involves multiple steps:

    Formation of the Cyclopropyl Intermediate: The initial step often involves the cyclopropanation of a suitable precursor, such as a styrene derivative, using reagents like diazomethane or a Simmons-Smith reagent.

    Introduction of the Methoxyphenyl Group: The methoxyphenyl group can be introduced via a Friedel-Crafts alkylation reaction, where the cyclopropyl intermediate reacts with methoxybenzene in the presence of a Lewis acid catalyst.

    Oxirane Ring Formation: The oxirane ring is formed through an epoxidation reaction, typically using a peracid such as m-chloroperbenzoic acid (m-CPBA).

    Amidation: The final step involves the formation of the carboxamide group through an amidation reaction, where the oxirane intermediate reacts with an amine under suitable conditions, often in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors for better control of reaction conditions, higher yields, and reduced production costs.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can target the oxirane ring, converting it into a diol.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the oxirane ring, where nucleophiles such as amines or thiols can open the ring to form various substituted products.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles such as ammonia (NH₃), primary amines, or thiols can be used under mild to moderate conditions.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Diols.

    Substitution: Various substituted amines or thiol derivatives.

Scientific Research Applications

N-[[1-(2-Methoxyphenyl)cyclopropyl]methyl]oxirane-2-carboxamide has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new therapeutic agents, particularly for its anti-inflammatory and anticancer properties.

    Biological Studies: The compound is used in biological assays to study its effects on cellular pathways and its potential as a bioactive molecule.

    Chemical Biology: It serves as a tool compound in chemical biology to probe the function of specific proteins and enzymes.

    Industrial Applications: The compound’s unique structure makes it a candidate for use in the synthesis of complex organic molecules and materials.

Mechanism of Action

The mechanism of action of N-[[1-(2-Methoxyphenyl)cyclopropyl]methyl]oxirane-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The oxirane ring can act as an electrophile, reacting with nucleophilic sites on proteins, leading to the modulation of their activity. The methoxyphenyl group may contribute to the compound’s binding affinity and specificity for its targets.

Comparison with Similar Compounds

Similar Compounds

    N-[[1-(2-Hydroxyphenyl)cyclopropyl]methyl]oxirane-2-carboxamide: Similar structure but with a hydroxy group instead of a methoxy group.

    N-[[1-(2-Methylphenyl)cyclopropyl]methyl]oxirane-2-carboxamide: Similar structure but with a methyl group instead of a methoxy group.

    N-[[1-(2-Chlorophenyl)cyclopropyl]methyl]oxirane-2-carboxamide: Similar structure but with a chloro group instead of a methoxy group.

Uniqueness

N-[[1-(2-Methoxyphenyl)cyclopropyl]methyl]oxirane-2-carboxamide is unique due to the presence of the methoxy group, which can influence its electronic properties and reactivity

Properties

IUPAC Name

N-[[1-(2-methoxyphenyl)cyclopropyl]methyl]oxirane-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO3/c1-17-11-5-3-2-4-10(11)14(6-7-14)9-15-13(16)12-8-18-12/h2-5,12H,6-9H2,1H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMHOIEYGBZUWDH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C2(CC2)CNC(=O)C3CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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